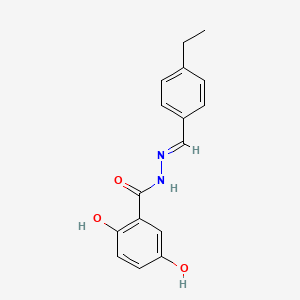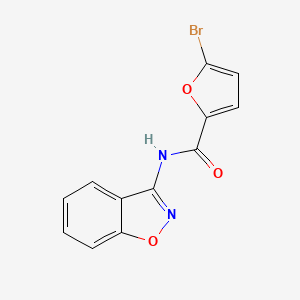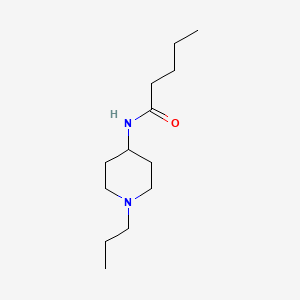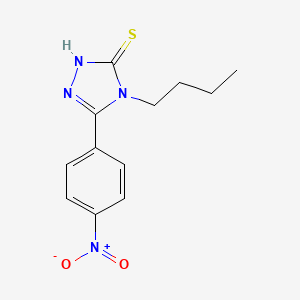![molecular formula C16H24N2O4S B4834905 N-(4-methoxyphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4834905.png)
N-(4-methoxyphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide
描述
N-(4-methoxyphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide, commonly known as MMPI, is a chemical compound that has gained significant attention in the field of scientific research. MMPI is a sulfonamide-based inhibitor of matrix metalloproteinases (MMPs), which are a family of enzymes responsible for the degradation of extracellular matrix (ECM) components. The inhibition of MMPs has been shown to have therapeutic potential in various pathological conditions, including cancer, arthritis, and cardiovascular diseases.
作用机制
MMPI inhibits MMP activity by binding to the active site of the enzyme, thereby preventing the degradation of ECM components. N-(4-methoxyphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide are involved in various physiological processes, including tissue remodeling, wound healing, and angiogenesis. However, excessive MMP activity has been implicated in various pathological conditions, including cancer, arthritis, and cardiovascular diseases.
Biochemical and Physiological Effects:
MMPI has been shown to have various biochemical and physiological effects in preclinical models. In cancer research, MMPI has been shown to reduce tumor growth and metastasis by inhibiting MMP activity. In arthritis research, MMPI has been shown to reduce joint destruction by inhibiting MMP activity. MMPI has also been studied in the context of cardiovascular diseases, where N-(4-methoxyphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide play a role in the remodeling of the extracellular matrix in the arterial wall. Inhibition of MMP activity has been shown to reduce vascular remodeling and improve vascular function in animal models of cardiovascular diseases.
实验室实验的优点和局限性
One of the main advantages of using MMPI in lab experiments is its specificity for N-(4-methoxyphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide. MMPI selectively inhibits MMP activity, without affecting other enzymes or physiological processes. This allows for more precise investigation of the role of N-(4-methoxyphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide in various pathological conditions. However, one of the limitations of using MMPI in lab experiments is its potential toxicity. MMPI has been shown to have cytotoxic effects on various cell types, and its use in vivo may be limited by its toxicity.
未来方向
There are several future directions for the study of MMPI. One area of research is the development of novel MMP inhibitors with improved specificity and reduced toxicity. Another area of research is the investigation of the role of N-(4-methoxyphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide in various pathological conditions, including cancer, arthritis, and cardiovascular diseases. Additionally, the use of MMP inhibitors in combination with other therapies, such as chemotherapy or radiation therapy, may have synergistic effects and improve therapeutic outcomes.
科学研究应用
MMPI has been extensively studied for its potential therapeutic applications in various pathological conditions. In cancer research, N-(4-methoxyphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide have been implicated in tumor invasion and metastasis, and inhibition of MMP activity has been shown to reduce tumor growth and metastasis in preclinical models. MMPI has also been studied in the context of arthritis, where N-(4-methoxyphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide play a role in the degradation of cartilage. Inhibition of MMP activity has been shown to reduce joint destruction in animal models of arthritis.
属性
IUPAC Name |
N-(4-methoxyphenyl)-N-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-13-5-4-10-17(11-13)16(19)12-18(23(3,20)21)14-6-8-15(22-2)9-7-14/h6-9,13H,4-5,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEYKJVQUBPDET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2,2-dimethylpropanoyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4834835.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~,N~1~-diisopropyl-N~2~-methylglycinamide](/img/structure/B4834837.png)
![2-[1-(phenoxymethyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4834839.png)
![methyl 3-(3-{2-cyano-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B4834847.png)

![N-[4-(cyanomethyl)phenyl]-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4834857.png)
![8-(2,5-dimethylphenyl)-3-ethyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B4834861.png)

![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-N'-(2,6-dimethylphenyl)thiourea](/img/structure/B4834880.png)
![N-(4-sec-butylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4834888.png)
![1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-4-methylpiperidine](/img/structure/B4834892.png)
![2-[(6-methylpyrimidin-4-yl)amino]phenol hydrochloride](/img/structure/B4834913.png)

